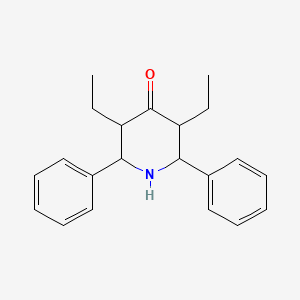

3,5-Diethyl-2,6-diphenylpiperidin-4-one

Description

Properties

Molecular Formula |

C21H25NO |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

3,5-diethyl-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C21H25NO/c1-3-17-19(15-11-7-5-8-12-15)22-20(18(4-2)21(17)23)16-13-9-6-10-14-16/h5-14,17-20,22H,3-4H2,1-2H3 |

InChI Key |

UWLZKFVZABBKHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(NC(C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 |

solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

- Ketone : Cyclohexanone or substituted cyclohexanone derivatives (e.g., 1,3-diketones)

- Aldehyde : Benzaldehyde (for diphenyl substitution)

- Amine : Ethylamine (for ethyl substitution at C3 and C5)

- Solvent : Aqueous acetone, dioxane, or alcoholic media

- Catalyst : Acidic or basic conditions (e.g., ammonium acetate)

The reaction proceeds via the formation of an iminium intermediate, which undergoes cyclization to yield the piperidinone ring. The ethyl groups at C3 and C5 are introduced through the amine component, while benzaldehyde contributes to the 2,6-diphenyl substitution.

One-Pot Synthesis with Montmorillonite K-10 Catalyst

An eco-friendly alternative employs montmorillonite K-10 clay as a heterogeneous catalyst. This method enhances reaction efficiency and minimizes waste.

Condensation with Ammonium Acetate

A modified synthesis route involves condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate. While primarily used for hydroxymethyl derivatives, the protocol can be adapted for ethyl substitution.

Reaction Pathway

- Condensation : 4-Hydroxy-3-methyl-2-butanone reacts with benzaldehyde in glacial acetic acid.

- Amine Addition : Ammonium acetate facilitates the formation of the piperidinone ring.

- Ethyl Group Introduction : Ethylamine or ethylamine derivatives are incorporated in subsequent steps.

This method achieves high purity (>95%) but requires optimization for ethyl-substituted targets.

Spectral and Structural Characterization

Post-synthesis characterization validates the structure:

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1450–1600 cm⁻¹ (aromatic C–C).

- ¹H NMR : Ethyl groups show quartets (~1.2–1.4 ppm, J = 7 Hz) and aromatic protons at ~7.2–7.5 ppm.

- XRD : Chair conformation of the piperidine ring with equatorial substituents.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich Condensation | Ammonium acetate | Ethanol/Acetic acid | Moderate | High regioselectivity | Long reaction times (6–7 hours) |

| Montmorillonite K-10 | Clay catalyst | Ethanol | High | Environmentally friendly | Limited scalability data |

| Condensation | Ammonium acetate | Glacial acetic acid | >95% | High purity | Restricted to hydroxymethyl derivatives |

Yields inferred from analogous syntheses.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

3,5-Diethyl-2,6-diphenylpiperidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Substituent Effects and Conformational Parameters

| Compound Name | Substituents (Positions) | Piperidine Ring Conformation | Puckering Parameters (Å) | Key Structural Features |

|---|---|---|---|---|

| 3,5-Diethyl-2,6-diphenylpiperidin-4-one | Ethyl (3,5), Phenyl (2,6) | Not reported | Not reported | Enhanced steric hindrance |

| 3-Methyl-2,6-diphenylpiperidin-4-one | Methyl (3), Phenyl (2,6) | Boat conformation (distorted) | q₂ = 0.663, q₃ = -0.045 | Thiadiazole sulfonyl acetyl substituent |

| 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | Methyl (3,5), Phenyl (2,6) | Distorted boat conformation | q₂ = 0.663, q₃ = -0.045 | Planar thiadiazole ring; disordered methyl groups |

Key Observations :

- Conformation : Piperidin-4-one derivatives often adopt distorted boat conformations due to puckering, as quantified by Cremer-Pople parameters (q₂, q₃) . For example, 3-methyl-2,6-diphenylpiperidin-4-one exhibits a puckered ring with q₂ = 0.663 Å and q₃ = -0.045 Å, similar to its dimethyl analog .

Table 2: Sheldon E-Factor Comparison

| Compound Name | Synthetic Method | E-Factor (kg waste/kg product) | Key Reaction Steps |

|---|---|---|---|

| 3-Methyl-2,6-diphenylpiperidin-4-one | Glucose-choline chloride deep eutectic solvent | 1.582 × 10⁻³ | Eco-friendly solvent, low waste |

| This compound | Not reported | Not reported | Likely requires harsher conditions |

Key Observations :

- The eco-friendly synthesis of 3-methyl-2,6-diphenylpiperidin-4-one using deep eutectic solvents demonstrates a low E-factor (1.582 × 10⁻³), suggesting superior sustainability compared to traditional methods .

- Diethyl derivatives may involve more complex purification steps due to increased hydrophobicity, though data on their E-factors are lacking.

Key Observations :

- Solubility : Ethyl groups reduce polarity, likely decreasing aqueous solubility compared to methyl analogs.

- Biological Activity : Thiadiazole-containing derivatives (e.g., 3,5-dimethyl-2,6-diphenylpiperidin-4-one) exhibit antimicrobial properties, with activity linked to sulfonyl and thiadiazole moieties .

- Crystal Packing : Hydrogen-bonding networks (C–H···O/N/S) stabilize crystal structures in methyl derivatives, while diethyl analogs may rely more on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.